molecular formula C24H24N2O5 B1230412 [1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate

[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate

Cat. No.: B1230412
M. Wt: 420.5 g/mol
InChI Key: FPXPKGRYWPJFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitro group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester typically involves multiple steps, starting with the preparation of the naphthalene derivative. The process may include nitration of the phenyl ring, followed by esterification and amidation reactions. Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for esterification, and pentanoyl chloride for amidation. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields while minimizing waste and energy consumption. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester linkage produces a carboxylic acid and an alcohol .

Scientific Research Applications

[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage allows for hydrolysis, releasing active metabolites that can modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate

InChI

InChI=1S/C24H24N2O5/c1-3-4-12-22(28)25-24(18-9-7-10-19(15-18)26(29)30)23-20-11-6-5-8-17(20)13-14-21(23)31-16(2)27/h5-11,13-15,24H,3-4,12H2,1-2H3,(H,25,28)

InChI Key

FPXPKGRYWPJFTD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C

Canonical SMILES

CCCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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